Trimethyl(pentafluorophenyl)silane

Description

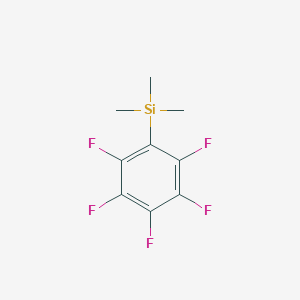

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABHTFORECKGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304996 | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-46-8 | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(pentafluorophenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethyl(pentafluorophenyl)silane chemical properties

An In-depth Technical Guide to the Chemical Properties of Trimethyl(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₉H₉F₅Si, is a versatile organosilicon compound of significant interest in modern organic synthesis.[1][2] Its unique chemical architecture, featuring a trimethylsilyl group attached to a pentafluorophenyl ring, imparts a distinct reactivity profile that makes it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and a summary of its applications in synthetic chemistry.

Core Chemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[2][3] The presence of the electron-withdrawing pentafluorophenyl group significantly influences the electronic properties of the silicon atom and the aromatic ring, making the compound susceptible to both nucleophilic and electrophilic attack at different positions. It is soluble in common organic solvents such as benzene and dichloromethane.[4]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₅Si | [1][2] |

| Molecular Weight | 240.25 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Melting Point | -50 °C | [3] |

| Boiling Point | 170 °C (lit.) | [3][4][5] |

| Density | 1.261 g/mL at 25 °C (lit.) | [3][4][5] |

| Refractive Index (n20/D) | 1.433 (lit.) | [3][4][5] |

| Flash Point | 130 °F (54.4 °C) | [3] |

| CAS Number | 1206-46-8 | [1][2] |

Spectral Data

-

Mass Spectrometry : The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[1]

-

¹H NMR : The proton NMR spectrum typically shows a singlet corresponding to the nine protons of the trimethylsilyl group.

-

¹⁹F NMR : The fluorine NMR spectrum displays signals corresponding to the five fluorine atoms on the aromatic ring.

Reactivity and Synthetic Applications

This compound exhibits a rich and varied reactivity, making it a valuable tool in organic synthesis. The C-Si bond can be cleaved by electrophiles, while the pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution, particularly at the para-position.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a pentafluorophenyl Grignard or organolithium reagent with a trimethylsilyl halide. A common starting material is bromopentafluorobenzene.[6]

Experimental Protocol: Synthesis from Bromopentafluorobenzene

Materials:

-

Bromopentafluorobenzene

-

Magnesium turnings or n-butyllithium

-

Trimethylchlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, pentafluorophenylmagnesium bromide.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add trimethylchlorosilane to the cooled solution of the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Oxidation to Pentafluorophenol

This compound can be oxidized to pentafluorophenol, a valuable synthetic intermediate. This reaction is typically carried out using an oxidizing agent in the presence of a fluoride source and a catalyst.

Experimental Protocol: Oxidation of this compound

Materials:

-

This compound

-

tert-Butyl peroxybenzoate

-

Potassium fluoride (KF)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction flask, dissolve this compound in DMF.

-

Add potassium fluoride and copper(I) chloride to the solution.

-

While stirring at 20 °C, add tert-butyl peroxybenzoate to the reaction mixture.

-

Continue stirring at 20 °C and monitor the reaction progress by GC or TLC.

-

Upon completion, pour the reaction mixture into a dilute hydrochloric acid solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pentafluorophenol.[7]

Reaction with Heterocyclic N-Oxides

A significant application of this compound is in the direct C-H functionalization of heterocyclic N-oxides. This base-mediated reaction allows for the regioselective introduction of the pentafluorophenyl group at the 2-position of the heterocycle.

Experimental Protocol: Reaction with Heterocyclic N-Oxides

Materials:

-

Heterocyclic N-oxide (e.g., pyridine N-oxide)

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

3Å molecular sieves

Procedure:

-

To a stirred solution of the heterocyclic N-oxide and 3Å molecular sieves in anhydrous THF at -20 °C, add this compound.

-

Add potassium tert-butoxide in portions every 10 minutes.

-

Allow the reaction to stir for an additional 10 minutes after the final addition.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-(pentafluorophenyl)-substituted N-heterocycle.

Nucleophilic Aromatic Substitution on Derived Heterocycles

The pentafluorophenyl group introduced onto the heterocycle provides a handle for further functionalization. The para-fluoro substituent is particularly susceptible to nucleophilic displacement by various nucleophiles.

Experimental Protocol: Nucleophilic Substitution

Materials:

-

2-(Pentafluorophenyl)-substituted N-heterocycle

-

Nucleophile (e.g., sodium thiophenolate, sodium ethanethiolate)

-

Solvent (e.g., DMF)

Procedure:

-

Dissolve the 2-(pentafluorophenyl)-substituted N-heterocycle in a suitable solvent like DMF.

-

Add the nucleophile to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.

-

Purify the product by column chromatography.

Formation of Silyl Enol Ethers

This compound can react with ketones under nucleophilic catalysis to form the corresponding trimethylsilyl enol ethers. These are versatile intermediates in organic synthesis, for example, in Mukaiyama aldol additions.

General Procedure: Silylation of Ketones

Materials:

-

Ketone

-

This compound

-

Base (e.g., triethylamine) or a nucleophilic catalyst

-

Solvent (e.g., DMF)

Procedure:

-

Dissolve the ketone and the base in the solvent.

-

Add this compound to the mixture.

-

Heat the reaction mixture to facilitate the formation of the silyl enol ether.

-

The progress of the reaction can be monitored by IR spectroscopy (disappearance of the ketone C=O stretch) or NMR spectroscopy.

-

After completion, the silyl enol ether can be isolated by distillation or used in situ for subsequent reactions.

Logical Relationships in Reactivity

The reactivity of this compound can be understood through the electronic nature of its constituent parts. The trimethylsilyl group is a good leaving group in the presence of nucleophiles that activate the silicon center, while the pentafluorophenyl ring is highly electron-deficient and prone to nucleophilic attack.

Safety Information

This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[3] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique reactivity allows for the introduction of the pentafluorophenyl moiety into a variety of molecules and for the formation of useful synthetic intermediates such as silyl enol ethers. The experimental protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively and safely utilize this compound in their work.

References

- 1. This compound | C9H9F5Si | CID 297554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1206-46-8 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1206-46-8 [chemicalbook.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]

- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

Synthesis of Trimethyl(pentafluorophenyl)silane from hexafluorobenzene

An In-depth Review of Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(pentafluorophenyl)silane is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the pentafluorophenyl group in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes starting from hexafluorobenzene and related precursors. Key methodologies, including the Grignard reagent route, the organolithium route, and the decarboxylation of pentafluorobenzoic acid, are discussed in detail. This document presents a comparative analysis of these methods, supported by tabulated quantitative data and detailed experimental protocols. Furthermore, visual representations of the reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the synthetic processes.

Introduction

The incorporation of fluorine and fluorinated moieties into organic molecules can significantly alter their chemical and physical properties, leading to enhanced metabolic stability, increased binding affinity, and modified lipophilicity. The pentafluorophenyl group, in particular, is of great interest in medicinal chemistry and materials science. This compound has emerged as a versatile and widely used reagent for the introduction of this group. This guide focuses on the principal synthetic strategies for the preparation of this compound from readily available starting materials, with a particular emphasis on pathways originating from hexafluorobenzene.

Synthetic Routes and Methodologies

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and practical methods are detailed below.

Grignard Reagent Route

The reaction of a pentafluorophenyl Grignard reagent with trimethylchlorosilane is a classic and frequently employed method for the synthesis of this compound. The Grignard reagent is typically prepared from the corresponding bromopentafluorobenzene or chloropentafluorobenzene and magnesium metal in an ethereal solvent.

Reaction Scheme:

C₆F₅Br + Mg → C₆F₅MgBr C₆F₅MgBr + (CH₃)₃SiCl → C₆F₅Si(CH₃)₃ + MgBrCl

This method is generally reliable and scalable. However, the initiation of the Grignard reaction can sometimes be challenging, and the presence of moisture must be strictly avoided.

Organolithium Route

An alternative approach involves the use of an organolithium reagent, such as n-butyllithium, to generate a pentafluorophenyllithium intermediate from hexafluorobenzene. This highly reactive intermediate is then quenched with trimethylchlorosilane to afford the desired product.

Reaction Scheme:

C₆F₆ + n-BuLi → C₆F₅Li + n-BuF C₆F₅Li + (CH₃)₃SiCl → C₆F₅Si(CH₃)₃ + LiCl

This route offers the advantage of utilizing hexafluorobenzene directly. However, it requires low temperatures to control the reactivity of the organolithium reagent and to prevent side reactions.

Decarboxylation of Pentafluorobenzoic Acid

A more recent and efficient method involves the decarboxylation of a pentafluorobenzoic acid salt in the presence of a silylating agent. Typically, the potassium salt of pentafluorobenzoic acid is reacted with trimethylchlorosilane in a polar aprotic solvent at elevated temperatures.[1]

Reaction Scheme:

C₆F₅COOK + (CH₃)₃SiCl → C₆F₅Si(CH₃)₃ + CO₂ + KCl

This method avoids the use of highly reactive organometallic intermediates and can provide good yields of the target compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthetic routes for this compound.

| Parameter | Grignard Reagent Route | Organolithium Route | Decarboxylation of Pentafluorobenzoic Acid |

| Starting Material | Bromopentafluorobenzene | Hexafluorobenzene | Pentafluorobenzoic Acid |

| Key Reagents | Mg, (CH₃)₃SiCl | n-BuLi, (CH₃)₃SiCl | KOH, (CH₃)₃SiCl |

| Typical Solvent | Diethyl ether, THF | THF, Hexane | DMF, NMP, Sulfolane |

| Reaction Temperature | 25-40°C | -78°C to rt | 95-130°C |

| Reported Yield | ~42-86%[2] | Variable | Good yields[1] |

| Key Advantages | Well-established, scalable | Direct use of C₆F₆ | Avoids highly reactive organometallics |

| Key Disadvantages | Grignard initiation can be difficult | Requires low temperatures | High reaction temperatures |

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent

This protocol is adapted from established procedures for Grignard reactions.[3][4]

Materials:

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Bromopentafluorobenzene (1.0 eq)

-

Anhydrous diethyl ether

-

Trimethylchlorosilane (1.1 eq)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with dry nitrogen.

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

-

The reaction mixture is stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

The solution of the Grignard reagent is cooled to 0°C, and trimethylchlorosilane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Protocol 2: Synthesis via Organolithium Reagent

This protocol is a representative procedure for the synthesis via an organolithium intermediate.

Materials:

-

Hexafluorobenzene (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (1.0 eq in hexanes)

-

Trimethylchlorosilane (1.1 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stirrer is charged with hexafluorobenzene and anhydrous THF under an inert atmosphere.

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70°C.

-

The reaction mixture is stirred at -78°C for 1 hour.

-

Trimethylchlorosilane is added dropwise to the reaction mixture at -78°C.

-

The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the residue is purified by distillation under reduced pressure.[5]

Protocol 3: Synthesis via Decarboxylation of Pentafluorobenzoic Acid

This protocol is based on the method described by Igumnov and coworkers.[1]

Materials:

-

Pentafluorobenzoic acid (1.0 eq)

-

Potassium hydroxide (1.0 eq)

-

Methanol

-

Anhydrous dimethylformamide (DMF)

-

Trimethylchlorosilane (1.2 eq)

-

Anhydrous magnesium sulfate

Procedure:

-

Potassium pentafluorobenzoate is prepared by reacting pentafluorobenzoic acid with a stoichiometric amount of potassium hydroxide in methanol, followed by removal of the solvent.

-

The dried potassium pentafluorobenzoate is suspended in anhydrous DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Trimethylchlorosilane is added to the suspension.

-

The reaction mixture is heated to 95-130°C and stirred until the evolution of carbon dioxide ceases.

-

The mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is diluted with water and extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

After filtration, the solvent is removed in vacuo, and the product is purified by vacuum distillation.

Visualizations

Signaling Pathways and Workflows

Caption: Synthetic pathways to this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Trimethyl(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Trimethyl(pentafluorophenyl)silane. It includes a summary of spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a workflow for spectral analysis.

Introduction

This compound (C₉H₉F₅Si) is an organosilicon compound featuring a trimethylsilyl group attached to a pentafluorophenyl ring. The ¹H NMR spectrum of this molecule is remarkably simple and serves as a key analytical tool for its identification and for assessing its purity. The spectrum is characterized by a single resonance corresponding to the nine equivalent protons of the trimethylsilyl group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is defined by a single peak due to the nine magnetically equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The highly electronegative pentafluorophenyl group influences the chemical shift of these protons.

Table 1: Summary of ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~0.4 | Singlet | 9H | Not Applicable | -Si(CH₃)₃ |

Note: The exact chemical shift can vary slightly depending on the solvent and the specific spectrometer frequency.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

Sample: this compound (≥98% purity)

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Apparatus: 5 mm NMR tubes, micropipette, sample vials

-

Instrumentation: 400 MHz (or higher) NMR spectrometer

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a micropipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.3. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.

-

Set the following acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is sufficient.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

Acquire the Free Induction Decay (FID).

3.4. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under the peak corresponding to the trimethylsilyl protons.

-

Process and present the final spectrum, ensuring clear labeling of the chemical shift axis and peak assignments.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation for this compound.

Caption: Workflow for ¹H NMR Analysis of this compound.

Interpretation and Conclusion

The ¹H NMR spectrum of this compound is straightforward to interpret. The presence of a single, sharp singlet with an integration value corresponding to nine protons is a definitive indicator of the trimethylsilyl group. The upfield chemical shift of this peak is consistent with the shielding effect of the silicon atom, slightly modified by the electron-withdrawing nature of the pentafluorophenyl ring. This technical guide provides the necessary data and protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound.

An In-depth Technical Guide to the Stability and Storage of Trimethyl(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Trimethyl(pentafluorophenyl)silane. Understanding these parameters is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Core Stability & Storage Parameters

This compound is a flammable and moisture-sensitive organosilane compound. Its stability is primarily influenced by environmental conditions, particularly the presence of water and elevated temperatures. Proper storage and handling are paramount to prevent degradation and ensure its suitability for research and development applications.

| Parameter | Recommended Condition/Value | Notes |

| Storage Temperature | Cool, well-ventilated area. Options include room temperature or refrigerated (2-8°C). | Avoid exposure to direct heat sources. |

| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon). | This minimizes contact with atmospheric moisture and oxygen. |

| Container | Keep container tightly closed. | Prevents ingress of moisture and other contaminants. |

| Incompatible Materials | Water, oxidizing agents, bases, and metals. | Contact with these substances can lead to rapid decomposition. |

| Moisture Sensitivity | High. The compound is susceptible to hydrolysis. | Strict exclusion of moisture is crucial for long-term stability. |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other ignition sources. |

Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound is hydrolysis. In the presence of water, the silicon-carbon bond can be cleaved, leading to the formation of pentafluorobenzene and trimethylsilanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane. This reaction can be catalyzed by acids or bases. The hydrolysis process can also lead to the release of hazardous gases such as hydrogen fluoride.

Experimental Protocol: Assessment of Hydrolytic Stability

This protocol provides a general framework for assessing the hydrolytic stability of this compound. It is designed to be adapted based on specific laboratory capabilities and analytical instrumentation.

Objective: To determine the rate of degradation of this compound in the presence of a controlled amount of water over time at a specified temperature.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)

-

Deionized water

-

Inert gas (nitrogen or argon)

-

Vials with septa

-

Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

-

Syringes

Procedure:

-

Preparation of Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation:

-

In separate vials, aliquot a precise volume of the stock solution.

-

To each vial, add a specific volume of deionized water to achieve a desired water concentration (e.g., 100 ppm, 500 ppm, 1000 ppm).

-

Prepare a control sample with no added water.

-

Seal the vials with septa and crimp caps.

-

-

Incubation: Store the vials at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial using a syringe.

-

Immediately analyze the aliquot by GC-MS or HPLC.

-

-

Data Analysis:

-

Quantify the peak area of the remaining this compound at each time point.

-

Plot the concentration of this compound as a function of time for each water concentration.

-

Determine the rate of degradation under each condition.

-

Safe Handling and Storage Workflow

To ensure the longevity of this compound and the safety of laboratory personnel, a strict handling and storage workflow should be followed.

An In-depth Technical Guide to the Safe Handling of Trimethyl(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for trimethyl(pentafluorophenyl)silane (CAS No. 1206-46-8). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical compound.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1] It is a valuable reagent in synthetic organic chemistry, often utilized as a source of the pentafluorophenyl group.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H9F5Si |

| Molecular Weight | 240.25 g/mol [1] |

| Boiling Point | 170 °C (lit.)[3] |

| Melting Point | -50 °C[1] |

| Density | 1.261 g/mL at 25 °C (lit.)[3] |

| Flash Point | 130 °F (54.4 °C)[1] |

| Refractive Index | n20/D 1.433 (lit.)[3] |

| Solubility | Soluble in organic solvents such as benzene and dichloromethane.[4] |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems under normal conditions.[1] However, it can react with water to produce hydrogen fluoride and silanol.[4] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and is an irritant to the skin and eyes. Below is a summary of its GHS classification and associated hazard statements.

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Signal Word: Warning[5]

Hazard Codes: Xi (Irritant)[1]

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, consider chemical-resistant aprons or coveralls. |

| Respiratory Protection | Work in a well-ventilated area, preferably in a chemical fume hood. If the potential for inhalation of vapors is high, a respirator with an appropriate cartridge for organic vapors should be used. |

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment.

-

Grounding: Ground and bond containers when transferring material to prevent static electricity buildup.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Keep the container tightly closed.[5]

-

Conditions: Store in a cool, dry, and well-ventilated place.[4] Store under an inert atmosphere.[6] The recommended storage temperature is room temperature.[6]

-

Incompatibilities: Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, immediate medical attention is recommended. The following are first aid guidelines:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard Data

This compound is a flammable liquid and vapor.

| Property | Details |

| Flash Point | 130 °F (54.4 °C)[1] |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |

| Hazardous Combustion Products | Upon combustion, it may produce carbon oxides, silicon oxides, and hydrogen fluoride. |

| Fire-Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective clothing. Use water spray to cool unopened containers. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 4.1).

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Experimental Protocols and Reactivity

While specific, detailed experimental protocols for every application of this compound are beyond the scope of this guide, its general reactivity provides insight into its handling in a laboratory setting.

-

Reactivity with Water: Although it has low hydrolytic sensitivity, it can react with water to produce hydrogen fluoride and silanol.[4] This reaction may be slow under neutral conditions but can be accelerated by acids or bases.

-

Nucleophilic Reactions: It is used as a reagent in nucleophilic processes.[2]

-

Oxidation: It can be oxidized to pentafluorophenol in the presence of an oxidizing agent like tert-butylperoxybenzoate, potassium fluoride, and a copper(I) catalyst.[7]

-

Incompatible Materials: Avoid strong oxidizing agents.

When designing an experiment, it is crucial to consult relevant literature for specific reaction conditions and to perform a thorough risk assessment.

Logical Workflow for Handling this compound

References

- 1. This compound CAS#: 1206-46-8 [amp.chemicalbook.com]

- 2. This compound Reagent [benchchem.com]

- 3. This compound | 1206-46-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H9F5Si | CID 297554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1206-46-8 [m.chemicalbook.com]

- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

An In-depth Technical Guide to Trimethyl(pentafluorophenyl)silane (C9H9F5Si) for Researchers and Drug Development Professionals

IUPAC Name: Trimethyl-(2,3,4,5,6-pentafluorophenyl)silane[1]

This technical guide provides a comprehensive overview of trimethyl(pentafluorophenyl)silane, a versatile organosilicon compound with significant potential in synthetic chemistry and drug development. This document details its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below, compiled from various chemical data sources.[1][2]

| Property | Value | Reference |

| Molecular Formula | C9H9F5Si | [1] |

| Molecular Weight | 240.25 g/mol | [2] |

| Boiling Point | 170 °C (lit.) | [2] |

| Density | 1.261 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.433 (lit.) | [2] |

| Flash Point | 130 °F | |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

Synthesis and Reactivity

This compound is primarily used as a reagent in organic synthesis.[2] Its reactivity stems from the presence of both the electron-withdrawing pentafluorophenyl group and the trimethylsilyl moiety.

Synthesis:

A common method for the synthesis of this compound involves the reaction of a fluorinated silane with a pentafluorophenyl lithium reagent. The process typically involves dissolving the fluorinated silane in an anhydrous solvent, followed by the slow addition of the lithium pentafluorophenyl.[3]

General Reactivity:

The compound exhibits strong electrophilicity, making it susceptible to various chemical transformations.[3] Key reactions include:

-

Substitution Reactions: It can undergo substitution reactions with other organic compounds.[3]

-

Addition to Double Bonds: The pentafluorophenyl group can be added across double bonds.[3]

-

Hydrolysis: It can react with water to produce hydrogen fluoride and silanol.[3]

Applications in Organic Synthesis and Potential in Drug Development

While direct applications of this compound in drug molecules are not widely documented, its utility as a synthetic intermediate is significant. The pentafluorophenyl group it provides is a valuable pharmacophore in medicinal chemistry.

Role of the Pentafluorophenyl Group:

The incorporation of fluorine-containing substituents like the pentafluorophenyl group can significantly enhance the chemical and biological properties of drug candidates.[4] These improvements can include:

-

Improved Pharmacokinetics and Bioavailability: Fluorine substitution can increase metabolic stability and lipophilicity, leading to better drug absorption and distribution.[4]

-

Enhanced Binding Affinity: The unique electronic properties of the pentafluorophenyl group can lead to stronger interactions with biological targets.

Pentafluorophenyl esters, which can be synthesized using reagents like this compound, are particularly useful in bioconjugation chemistry and peptide synthesis. They are less prone to hydrolysis than other activated esters, making them robust reagents for attaching molecules to proteins and other biomolecules.[5][6]

Potential Applications in Drug Intermediate Synthesis:

Organosilicon compounds, in general, are gaining traction in drug design as a source of chemical diversity.[7] this compound can be used to synthesize a variety of pharmaceutical intermediates.[8][9] Its role as a silylating agent and a building block in multi-step syntheses allows for the efficient formation of complex molecular architectures.

Below is a logical workflow illustrating the potential application of this compound in the synthesis of a hypothetical drug candidate.

Caption: Synthetic workflow utilizing this compound.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are found in the synthetic chemistry literature. Below is a representative, generalized protocol for a pentafluorophenylation reaction.

General Protocol for Pentafluorophenylation of a Heterocycle:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the heterocyclic starting material in a suitable anhydrous solvent (e.g., THF, diethyl ether).

-

Reagent Addition: Cool the solution to the appropriate temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Lithiation (if necessary): If the reaction proceeds via a lithiated intermediate, add a strong base such as n-butyllithium dropwise and stir for the specified time.

-

Addition of this compound: Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pentafluorophenylated product.

Toxicology and Safety

Specific toxicological data for this compound is limited. However, general toxicological considerations for organosilicon compounds are relevant.

General Toxicology of Organosilicon Compounds:

The Threshold of Toxicological Concern (TTC) is a risk assessment tool used for chemicals with insufficient toxicological data.[10] While the applicability of the TTC concept to organosilicon compounds has been a subject of regulatory discussion, recent studies suggest that the existing TTC for Cramer Class III compounds provides a conservative and protective approach for this class of chemicals.[10]

In vitro genotoxicity studies on a series of organosilicon compounds have shown no evidence of gene mutation in microbial assays.[11] However, some compounds demonstrated potential for clastogenic (chromosome damaging) activity in mammalian cell cultures.[11]

Safety and Handling:

This compound is a flammable liquid and vapor. Standard laboratory safety precautions should be followed when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

The following diagram illustrates the general workflow for assessing the safety of a new chemical entity in drug development, a process that would be applicable to derivatives of this compound.

Caption: General toxicology assessment workflow.

Conclusion

This compound is a valuable reagent for introducing the pentafluorophenyl group into organic molecules. While not a drug itself, its utility in synthesizing complex intermediates makes it a compound of interest for drug development professionals. The unique properties conferred by the pentafluorophenyl moiety can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Further research into the biological activities of compounds synthesized using this compound is warranted to fully explore its potential in medicinal chemistry. As with all chemical reagents, appropriate safety and handling procedures must be followed.

References

- 1. This compound | C9H9F5Si | CID 297554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1206-46-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 7. Silicon chemistry as a novel source of chemical diversity in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zmsilane.com [zmsilane.com]

- 9. zmsilane.com [zmsilane.com]

- 10. Threshold of Toxicological Concern: Extending the chemical space by inclusion of a highly curated dataset for organosilicon compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Trimethyl(pentafluorophenyl)silane as a Pentafluorophenylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane [(C₆F₅)Si(CH₃)₃] is a versatile and efficient reagent for the introduction of the pentafluorophenyl group into a wide range of organic molecules. The unique electronic properties of the pentafluorophenyl moiety, including its strong electron-withdrawing nature and potential for C-F bond activation, make it a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound as a pentafluorophenylating agent.

The primary mode of action for this reagent involves the activation of the silicon-carbon bond by a nucleophilic catalyst, typically a fluoride ion source such as cesium fluoride (CsF) or a quaternary ammonium fluoride. This activation generates a hypervalent silicon intermediate, facilitating the transfer of the pentafluorophenyl anion to an electrophilic substrate. This method offers a milder and often more selective alternative to traditional methods of pentafluorophenylation.

Key Applications

This compound is predominantly used for the pentafluorophenylation of various electrophiles, including:

-

Heterocyclic N-oxides: Direct C-H functionalization of N-heterocycles.

-

Iminium ions: Formation of α-pentafluorophenyl substituted amines.

-

Acyl chlorides: Synthesis of pentafluorophenyl ketones.

-

Aldehydes and Ketones: Formation of silyl enol ethers.

Experimental Protocols

Pentafluorophenylation of Heterocyclic N-Oxides

This protocol describes the direct C2-pentafluorophenylation of pyridine N-oxide. The reaction proceeds via a base-mediated activation of the silane reagent.

General Reaction:

Applications of Trimethyl(pentafluorophenyl)silane in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane [(C₆F₅)Si(CH₃)₃] is a versatile reagent in modern organic synthesis, primarily serving as a potent transfer agent for the pentafluorophenyl group. Its unique reactivity, stemming from the electron-withdrawing nature of the pentafluorophenyl ring and the lability of the silicon-carbon bond, enables a range of valuable transformations. This document provides detailed application notes, experimental protocols, and quantitative data for key applications of this compound, intended to guide researchers in leveraging its synthetic potential.

Application 1: Synthesis of Pentafluorophenol

One of the significant applications of this compound is its use as a precursor for the synthesis of pentafluorophenol, a valuable building block in the preparation of polymers, peptides, and various biologically active molecules.[1] This method offers an alternative to traditional routes that may rely on less accessible starting materials like hexafluorobenzene.[1] The synthesis involves the oxidation of this compound in the presence of a suitable oxidizing agent and catalyst.

Quantitative Data:

The yield of pentafluorophenol is highly dependent on the choice of oxidizing agent, catalyst, and reaction temperature. The following tables summarize the key findings from optimization studies.

Table 1: Effect of Oxidizing Agent on Product Yield [1]

| Oxidizing Agent | Pentafluorophenol Yield (%) | Pentafluorobenzene Yield (%) | Decafluorobiphenyl Yield (%) |

| t-Butylperoxybenzoate | 65 | 22 | 13 |

| t-Butyl hydroperoxide | 0 | 89 | 11 |

| Di-t-butyl peroxide | 0 | 91 | 9 |

| Hydrogen peroxide | 0 | 100 | 0 |

| Urea-hydrogen peroxide | 0 | 84 | 16 |

| Barium peroxide | 0 | 73 | 27 |

| Manganese dioxide | 3 | 49 | 48 |

| Chromium trioxide | 0 | 72 | 28 |

| Sodium persulfate | 0 | 100 | 0 |

Table 2: Effect of Catalyst on Product Yield [1]

| Catalyst | Pentafluorophenol Yield (%) | Pentafluorobenzene Yield (%) | Decafluorobiphenyl Yield (%) |

| None | 0 | 100 | 0 |

| CuCl | 65 | 22 | 13 |

| CuBr | 52 | 30 | 18 |

| CuI | 55 | 27 | 18 |

| CuSO₄ | 0 | 100 | 0 |

Table 3: Effect of Temperature on Pentafluorophenol Yield [1]

| Temperature (°C) | Pentafluorophenol Yield (%) |

| 0 | No reaction, uncontrolled exotherm upon warming |

| 20 | 65 |

| 50-80 | 20 |

Experimental Protocol: Synthesis of Pentafluorophenol

Materials:

-

This compound

-

tert-Butylperoxybenzoate

-

Potassium fluoride (KF)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF)

Procedure: [1]

-

In a reaction vessel, dissolve this compound in DMF.

-

Add potassium fluoride (KF) and copper(I) chloride (CuCl) to the solution.

-

While stirring at 20°C, add tert-butylperoxybenzoate dropwise to the reaction mixture.

-

Continue stirring at 20°C and monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the pentafluorophenol.

Note: The reaction is sensitive to temperature. Carrying out the reaction at 0°C followed by warming can lead to an uncontrolled exothermic reaction. Temperatures between 50-80°C result in a significantly lower yield of the desired product.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of pentafluorophenol.

Application 2: Pentafluorophenyl Group Transfer Reactions

The primary application of this compound is as a transfer agent for the pentafluorophenyl anion or a related nucleophilic species. This reactivity is harnessed in various transformations, including the functionalization of heterocyclic N-oxides and the formation of silyl enol ethers from ketones.

Mechanism of Pentafluorophenyl Group Transfer

The transfer of the pentafluorophenyl group is typically initiated by the activation of the silicon center by a nucleophile, such as a fluoride ion. This forms a hypervalent silicon intermediate, which weakens the Si-C₆F₅ bond and facilitates the release of the pentafluorophenyl anion. The liberated anion can then react with a suitable electrophile.

Caption: Mechanism of pentafluorophenyl group transfer.

Direct Transformation of Heterocyclic N-Oxides

This compound is utilized in the direct, base-mediated transformation of heterocyclic N-oxides into 2-perfluoroaryl-substituted N-heterocycles. This reaction provides a highly regioselective method to access complex fluorinated structures that are of interest in medicinal chemistry and materials science.

Experimental Protocol: (General Procedure - specific substrate and base details may vary)

Materials:

-

Heterocyclic N-oxide

-

This compound

-

A suitable base (e.g., a fluoride source or other non-nucleophilic base)

-

Anhydrous solvent (e.g., dichloroethane)

Procedure:

-

To a solution of the heterocyclic N-oxide in an anhydrous solvent, add this compound.

-

Add the base portion-wise or as a solution in the reaction solvent.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or a saturated aqueous solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction with Ketones to Form Silyl Enol Ethers

Under nucleophilic catalysis, this compound can react with ketones to form the corresponding trimethylsilyl enol ethers. The rate of this reaction is influenced by the electronic and steric properties of the substituents on the ketone.

Experimental Protocol: (General Procedure)

Materials:

-

Ketone

-

This compound

-

Nucleophilic catalyst (e.g., a fluoride source like TBAF)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent.

-

Add this compound to the solution.

-

Add a catalytic amount of the nucleophilic catalyst.

-

Stir the reaction mixture at room temperature and monitor its progress.

-

Once the reaction is complete, quench the reaction and work up to isolate the trimethylsilyl enol ether. Purification is typically achieved by distillation or chromatography.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the pentafluorophenyl group into organic molecules. Its applications in the synthesis of pentafluorophenol, the functionalization of heterocyclic N-oxides, and the formation of silyl enol ethers highlight its utility in accessing valuable fluorinated compounds. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this important organosilicon compound. Further research into its applications in areas such as C-F bond activation and cross-coupling reactions is warranted to fully elucidate its capabilities.

References

Application Notes and Protocols for Derivatization in GC-MS using Trimethyl(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Derivatization in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many molecules of interest in pharmaceutical and biomedical research, such as drugs, metabolites, and endogenous compounds, are often non-volatile due to the presence of polar functional groups (e.g., -OH, -COOH, -NH2, -SH).[1][2] Derivatization is a chemical modification process employed to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1][3] This process can significantly improve chromatographic peak shape, resolution, and sensitivity.[3]

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen atom in a polar functional group with a trimethylsilyl (TMS) group.[2] This application note focuses on the use of a specific silylating agent, Trimethyl(pentafluorophenyl)silane, for the derivatization of polar analytes prior to GC-MS analysis.

Using this compound for Derivatization

This compound is a silylating agent that introduces a trimethylsilyl group to analytes containing active hydrogens. While less commonly cited in routine GC-MS derivatization protocols compared to reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), its unique chemical properties may offer advantages in specific applications. The pentafluorophenyl group is a strong electron-withdrawing group, which can influence the reactivity of the silane and the characteristics of the resulting derivative.

Properties of this compound:

| Property | Value |

| Molecular Formula | C9H9F5Si |

| Molecular Weight | 240.25 g/mol |

| Boiling Point | 170 °C |

| Density | 1.261 g/mL at 25 °C |

Data sourced from PubChem and ChemicalBook.[4][5]

Experimental Protocols

Due to the limited number of specific, published protocols for the use of this compound as a primary derivatizing agent for GC-MS, the following is a general protocol based on standard silylation procedures. It is crucial to note that this protocol should be optimized and validated for each specific analyte and sample matrix.

General Protocol for Silylation using this compound

1. Sample Preparation:

-

Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

-

The sample should be in a clean, dry glass vial.

2. Reagent Preparation:

-

Prepare a solution of this compound in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane). The concentration will need to be optimized but a starting point of 1% (v/v) is suggested.

-

Safety Precaution: this compound is a flammable liquid and vapor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

3. Derivatization Reaction:

-

To the dried sample, add the this compound solution. The volume and molar excess of the reagent will depend on the concentration of the analyte and the number of active hydrogens. A 10 to 100-fold molar excess is a common starting point.

-

(Optional) Add a catalyst, such as trimethylchlorosilane (TMCS) at 1-10% of the silylating agent volume, to enhance the reactivity, especially for hindered functional groups.

-

Cap the vial tightly and heat at a controlled temperature. A typical starting point is 60-80°C for 30-60 minutes.[6] Optimization of temperature and time is critical for complete derivatization without analyte degradation.

-

After the reaction is complete, allow the vial to cool to room temperature.

4. GC-MS Analysis:

-

Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Typical GC-MS parameters for silylated compounds can be used as a starting point and should be optimized for the specific analytes.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of results. Quantitative data should be summarized in clear and well-structured tables.

Table 1: Hypothetical Quantitative Data for the Analysis of a Model Compound after Derivatization with this compound

| Parameter | Result |

| Linearity (r²) | 0.995 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Recovery (%) | 95 - 105% |

Note: This table presents hypothetical data and must be replaced with experimental results upon method validation.

Mandatory Visualizations

Derivatization Workflow

Caption: Experimental workflow for GC-MS analysis following derivatization.

Silylation Reaction Mechanism

Caption: General silylation reaction of a hydroxyl group.

Discussion and Considerations

-

Analyte Specificity: The reactivity of this compound will vary depending on the functional group and the steric hindrance of the analyte. It is expected to react with alcohols, phenols, carboxylic acids, and amines. The pentafluorophenyl group may influence its reactivity compared to other silylating agents, potentially offering different selectivity.

-

Method Development and Validation: Due to the lack of established applications, thorough method development and validation are essential. This includes optimizing reagent concentration, solvent, catalyst, temperature, and reaction time. Validation should assess linearity, accuracy, precision, and robustness.

-

Byproducts: The derivatization reaction will produce byproducts. In the case of this compound reacting with an active hydrogen, pentafluorobenzene would be a likely byproduct. It is important to ensure that byproducts do not interfere with the chromatographic analysis of the target analytes.

-

Comparison with Other Reagents: A comparative study with more common silylating agents like BSTFA or MSTFA would be beneficial to evaluate the advantages and disadvantages of using this compound for a specific application. Factors to compare include reaction efficiency, derivative stability, and chromatographic performance.

Conclusion

Derivatization with silylating agents is a cornerstone of GC-MS analysis for polar, non-volatile compounds. While this compound is not as commonly used as other reagents, its unique chemical structure presents an opportunity for novel applications in analytical chemistry. The provided general protocol and considerations offer a starting point for researchers to explore its potential. Rigorous method development and validation will be paramount to successfully implementing this reagent in quantitative GC-MS workflows for pharmaceutical and biomedical analysis.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Trimethyl(pentafluorophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane is a versatile reagent in organic synthesis, serving as a source of the nucleophilically labile pentafluorophenyl group. The electron-withdrawing nature of the five fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr), with a pronounced selectivity for substitution at the para-position. This unique reactivity allows for the facile introduction of a variety of functional groups, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The trimethylsilyl group can also be retained or subsequently cleaved, offering further synthetic flexibility.

This document provides detailed protocols for the SNAr of this compound with common nucleophiles, including amines, alkoxides, and thiolates.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the fluorinated ring and stabilized by the electron-withdrawing fluorine atoms. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Due to the strong electron-withdrawing effect of the fluorine atoms, the pentafluorophenyl ring is highly activated towards nucleophilic attack. The substitution occurs preferentially at the carbon atom para to the trimethylsilyl group. This regioselectivity is attributed to the superior stabilization of the Meisenheimer complex when the negative charge is localized on the carbon bearing the silyl group.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that reaction times and yields may vary depending on the specific substrate and reaction scale.

| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 80 | 12 | 4-(Piperidin-1-yl)-2,3,5,6-tetrafluorophenyl(trimethyl)silane | >90 |

| Morpholine | K₂CO₃ | DMF | 80 | 12 | 4-Morpholino-2,3,5,6-tetrafluorophenyl(trimethyl)silane | >90 |

| Sodium Methoxide | N/A | Methanol | Reflux | 6 | Trimethyl(4-methoxy-2,3,5,6-tetrafluorophenyl)silane | ~85 |

| Sodium Ethoxide | N/A | Ethanol | Reflux | 6 | (4-Ethoxy-2,3,5,6-tetrafluorophenyl)(trimethyl)silane | ~85 |

| Sodium Thiophenoxide | N/A | DMF | 25 | 4 | Trimethyl(4-(phenylthio)-2,3,5,6-tetrafluorophenyl)silane | >95 |

| Sodium Benzylthiolate | N/A | DMF | 25 | 4 | (4-(Benzylthio)-2,3,5,6-tetrafluorophenyl)(trimethyl)silane | >95 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents should be anhydrous, unless otherwise specified.

-

Reagents should be of high purity. This compound is a flammable liquid and should be handled with care.

Protocol 1: Reaction with Amines (e.g., Piperidine)

This protocol describes the general procedure for the reaction of this compound with a secondary amine.

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the silane.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(piperidin-1-yl)-2,3,5,6-tetrafluorophenyl(trimethyl)silane.

Protocol 2: Reaction with Alkoxides (e.g., Sodium Methoxide)

This protocol describes the general procedure for the reaction of this compound with an alkoxide.

Materials:

-

This compound

-

Sodium methoxide (can be prepared in situ from sodium metal and methanol or used as a commercially available solution)

-

Methanol, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Add this compound (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to afford the desired trimethyl(4-methoxy-2,3,5,6-tetrafluorophenyl)silane.

Protocol 3: Reaction with Thiolates (e.g., Sodium Thiophenoxide)

This protocol describes the general procedure for the reaction of this compound with a thiolate.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.1 eq) under an inert atmosphere.

-

Carefully add anhydrous DMF to the flask, followed by the dropwise addition of thiophenol (1.1 eq) at 0 °C. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add this compound (1.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired trimethyl(4-(phenylthio)-2,3,5,6-tetrafluorophenyl)silane.

Mandatory Visualization

Caption: General experimental workflow for nucleophilic aromatic substitution on this compound.

Safety Information

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is flammable. Keep away from ignition sources.

-

Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Trimethyl(pentafluorophenyl)silane in Transition Metal-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(pentafluorophenyl)silane emerges as a pivotal reagent in modern synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its utility lies in the efficient introduction of the pentafluorophenyl moiety, a valuable pharmacophore and versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the pentafluorophenyl group can significantly enhance the biological activity and pharmacokinetic properties of organic molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in palladium-catalyzed cross-coupling reactions, primarily focusing on the Hiyama coupling.

The Hiyama cross-coupling reaction offers a compelling alternative to other well-established methods like Suzuki and Stille couplings, primarily due to the low toxicity and stability of the organosilane reagents and their byproducts.[1][2] A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[1][2] This activation generates a hypervalent silicon species, facilitating the crucial transmetalation step in the catalytic cycle.

Core Concepts and Signaling Pathways

The generally accepted mechanism for the palladium-catalyzed Hiyama cross-coupling of this compound with an aryl halide follows a well-defined catalytic cycle. This cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. The subsequent and rate-determining step is the transmetalation, where the pentafluorophenyl group is transferred from the activated silicon atom to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired pentafluorophenyl-substituted biaryl product and regenerates the active palladium(0) catalyst.

Data Presentation: Reaction Scope and Yields

The palladium-catalyzed cross-coupling of this compound has been shown to be effective with a variety of aryl halides. The following tables summarize the scope of the reaction with different electrophiles, showcasing the versatility and efficiency of this methodology. The data presented is based on analogous reactions with aryltrifluorosilanes, which are expected to exhibit similar reactivity to this compound under the specified conditions.[3]

Table 1: Palladium-Catalyzed Cross-Coupling of Aryltrifluorosilane with Various Aryl Halides [3]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxy-4'-phenylbiphenyl | 95 |

| 2 | 4-Bromoanisole | 4-Methoxy-4'-phenylbiphenyl | 88 |

| 3 | 4-Chloroanisole | 4-Methoxy-4'-phenylbiphenyl | 78 |

| 4 | 4-Anisole triflate | 4-Methoxy-4'-phenylbiphenyl | 86 |

Table 2: Scope of Aryl Chlorides in the Cross-Coupling with Phenyltrifluorosilane [3]

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 98 |

| 2 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 95 |

| 3 | Methyl 4-chlorobenzoate | Methyl biphenyl-4-carboxylate | 98 |

| 4 | 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 99 |

| 5 | 2-Chlorotoluene | 2-Methylbiphenyl | 85 |

| 6 | 1-Chloro-2,6-dimethylbenzene | 2,6-Dimethylbiphenyl | 97 |